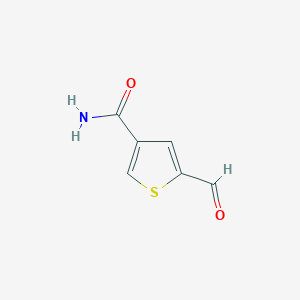

5-Formylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-formylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c7-6(9)4-1-5(2-8)10-3-4/h1-3H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJFUQBSWQDKHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384430-06-1 |

Source

|

| Record name | 5-formylthiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of 5-Formylthiophene-3-carboxamide

An In-depth Technical Guide to the Spectroscopic Profile of 5-Formylthiophene-3-carboxamide

Authored by a Senior Application Scientist

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data repository. It offers a foundational understanding of the molecule's spectral behavior, grounded in first principles and supported by data from analogous structures. Herein, we elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide robust, self-validating experimental protocols for data acquisition.

Introduction: The Significance of this compound

This compound is a bifunctional heterocyclic compound. The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, known for its bioisosteric relationship with the benzene ring, which can enhance pharmacological properties and modulate metabolic stability.[1] The presence of both a formyl (aldehyde) and a carboxamide group at positions 5 and 3, respectively, makes this molecule a versatile building block for synthesizing more complex molecular architectures. These functional groups offer reactive handles for diversification, enabling its use in the construction of novel therapeutic agents and functional materials.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis. It provides unequivocal proof of molecular structure, confirms purity, and ensures the reliability of subsequent research and development. This guide serves as a primary reference for the expected spectroscopic signature of this compound.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following IUPAC-compliant atom numbering scheme is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established principles of chemical shifts and coupling constants in substituted thiophene systems.[2]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aldehyde, amide, and thiophene ring protons. Both the formyl and carboxamide groups are electron-withdrawing, which deshields the adjacent ring protons, shifting them downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.95 | s | - | 1H | H (Aldehyde, C6-H) |

| ~8.50 | d | ~1.5 | 1H | H-4 |

| ~8.15 | d | ~1.5 | 1H | H-2 |

| ~7.80 (broad) | s | - | 1H | Amide (-NHa) |

| ~7.60 (broad) | s | - | 1H | Amide (-NHb) |

Causality and Interpretation:

-

Aldehyde Proton (H-C6): The proton attached to the formyl group is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group and its anisotropic field. It will appear as a sharp singlet.

-

Thiophene Protons (H-2, H-4): The two protons on the thiophene ring are in different chemical environments. They are expected to appear as doublets due to mutual meta-coupling. The typical four-bond coupling constant (⁴J) across a sulfur atom in a thiophene ring is small, around 1-3 Hz.[2] The exact chemical shifts are influenced by the combined electron-withdrawing effects of the substituents.

-

Amide Protons (-NH₂): The two protons of the primary amide will typically appear as two separate broad singlets due to restricted rotation around the C-N bond. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (Aldehyde, C6) |

| ~164.0 | C=O (Amide, C1) |

| ~148.0 | C5 |

| ~145.0 | C3 |

| ~138.0 | C4 |

| ~130.0 | C2 |

Causality and Interpretation:

-

Carbonyl Carbons (C1, C6): The two carbonyl carbons are the most downfield signals, with the aldehyde carbon (C6) typically appearing at a lower field than the amide carbon (C1).

-

Thiophene Carbons (C2, C3, C4, C5): The carbons directly attached to the electron-withdrawing substituents (C3 and C5) are expected to be significantly downfield. The chemical shifts of C2 and C4 are also influenced by these groups, leading to a complex but predictable pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is an excellent solvent for polar compounds and allows for the clear observation of exchangeable amide protons.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 3350 - 3150 | Medium, Broad | N-H stretch (Amide, two bands) |

| ~3100 | Weak | C-H aromatic stretch (Thiophene) |

| ~2850, ~2750 | Weak | C-H stretch (Aldehyde, Fermi doublet) |

| ~1685 | Strong | C=O stretch (Aldehyde) |

| ~1650 | Strong | C=O stretch (Amide I band) |

| ~1600 | Medium | N-H bend (Amide II band) |

| 1550 - 1400 | Medium | C=C ring stretching (Thiophene) |

| 900 - 700 | Strong | C-H out-of-plane bending |

Causality and Interpretation:

-

N-H Region: The primary amide will show two distinct stretching bands, corresponding to the symmetric and asymmetric N-H stretches.[3]

-

C-H Region: A weak C-H stretch just above 3000 cm⁻¹ is characteristic of the aromatic thiophene ring.[4] The aldehyde C-H stretch is notable for often appearing as a pair of weak bands (a Fermi doublet) between 2850 and 2750 cm⁻¹.

-

Carbonyl (C=O) Region: This is the most diagnostic region. Two strong, sharp absorptions are expected. The aldehyde carbonyl typically absorbs at a higher frequency (~1685 cm⁻¹) than the amide carbonyl (~1650 cm⁻¹).[5] The exact positions can be influenced by conjugation and potential intramolecular hydrogen bonding.

-

Fingerprint Region: The region below 1600 cm⁻¹ contains a complex series of absorptions, including the amide II band (N-H bend), thiophene ring vibrations, and C-H bending modes, which together form a unique "fingerprint" for the molecule.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-650 cm⁻¹.

-

Co-add at least 32 scans to obtain a high-quality spectrum.

-

The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

-

Molecular Formula: C₆H₅NO₂S

-

Monoisotopic Mass: 155.0068 Da

-

Expected Molecular Ion (M⁺˙ or [M+H]⁺): m/z ≈ 155 (for EI) or 156 (for ESI)

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 155 | [M]⁺˙ | - |

| 127 | [M - CO]⁺˙ | CO |

| 126 | [M - CHO]⁺ | CHO |

| 111 | [M - CONH₂]⁺ | CONH₂ |

Fragmentation Pathway and Rationale

The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic pathways for aromatic aldehydes and amides.

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

-

Loss of the Formyl Radical (•CHO): A primary and highly favorable fragmentation pathway for aromatic aldehydes is the alpha-cleavage to lose the formyl radical, leading to a stable thiophene cation at m/z 126.

-

Loss of the Carboxamide Radical (•CONH₂): Cleavage of the bond between the thiophene ring and the carboxamide group will result in the loss of a •CONH₂ radical, producing a fragment ion at m/z 111.

-

Loss of Carbon Monoxide (CO): It is also common for aromatic aldehydes to lose a neutral molecule of carbon monoxide from the molecular ion, which would yield a fragment at m/z 127.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, minimizing initial fragmentation.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

The high-resolution capability of the instrument will allow for the determination of the exact mass of the molecular ion to within a few parts per million (ppm), confirming the elemental composition.

-

To study fragmentation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 156) and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

-

Conclusion

The spectroscopic profile of this compound is defined by a unique combination of signals. Key identifying features include: two downfield doublets in the ¹H NMR spectrum with small meta-coupling, two distinct carbonyl signals in the ¹³C NMR and IR spectra, and a predictable fragmentation pattern in the mass spectrum initiated by the loss of the formyl or carboxamide substituents. This guide provides a robust framework for the identification and characterization of this valuable synthetic intermediate, ensuring a high degree of confidence for researchers in the field.

References

- S. Gronowitz, "The Infrared Absorption Spectra of Thiophene Derivatives," Journal of the Osaka City University, vol. 11, 1960.

- M. A. A. Al-badrany and R. K. Al-Yasari, "Analysis of molecular structures and spectroscopic properties of thiophene molecules," Journal of Chemical and Pharmaceutical Sciences, vol. 9, no. 4, pp. 2248-2252, 2016.

-

PubChem, "3-Thiophenecarboxaldehyde," National Center for Biotechnology Information. [Online]. Available: [Link].

-

C. Anton-Vidal et al., "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation," Molecules, vol. 29, no. 11, p. 2533, 2024. [Online]. Available: [Link].

- Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

-

Michigan State University, "IR Absorption Table," Department of Chemistry. [Online]. Available: [Link].

-

J. D. Roberts and M. C. Caserio, Basic Principles of Organic Chemistry, 2nd ed., W. A. Benjamin, Inc., 1977. [Online]. Available: [Link].

-

M. H. M. Al-Azzawi, "Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst," Kuwait Journal of Science, vol. 48, no. 3, 2021. [Online]. Available: [Link].

- A. M. El-Sayed et al., "The mass spectra of some substituted thiophene-2-carboxylic acids," Phosphorus and Sulfur and the Related Elements, vol. 12, no. 3, pp. 359-364, 1982.

- R. K. Mackenzie et al., "Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones," Journal of the Chemical Society, Perkin Transactions 2, no. 5, pp. 684-686, 1972.

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Reactivity of the Formyl Group on the Thiophene Ring: A Technical Guide

Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Thiophene-2-carbaldehyde (2-formylthiophene) and its 3-isomer serve as critical bioisosteres for benzaldehyde in drug discovery. While they share the lack of

Electronic Structure & Physicochemical Properties

The "Push-Pull" Effect

Unlike benzaldehyde, thiophene-2-carbaldehyde exhibits a distinct electronic duality.

-

Ring Activation: The sulfur atom donates electron density into the ring via its lone pair (

effect), making the ring -

Carbonyl Deactivation: The formyl group (

) withdraws density. However, the electron-rich nature of the thiophene ring stabilizes the partial positive charge on the carbonyl carbon via resonance. -

Consequence: Thiophene-2-carbaldehyde is generally less electrophilic at the carbonyl carbon than benzaldehyde towards nucleophilic attack (e.g., hydrolysis of imines) due to this resonance stabilization, yet the ring remains susceptible to electrophilic attack, albeit deactivated compared to unsubstituted thiophene.

Bioisosterism in Drug Design

The thiophene ring is often used as a bioisostere for a phenyl ring to improve metabolic stability or alter lipophilicity. The sulfur atom can also engage in specific non-covalent interactions (S···O) within a binding pocket, which the phenyl ring cannot offer.

Reactivity Landscape: The Core Transformations

The reactivity of thiophene carbaldehydes can be categorized into three primary vectors:

-

Carbonyl Condensations: Exploiting the aldehyde handle (Knoevenagel, Schiff base).[1]

-

Redox Manipulations: Oxidation to acids or reduction to alcohols/amines.

-

Ring Functionalization: Electrophilic Aromatic Substitution (EAS) directed by the formyl group.

Visualization: Reactivity Map

Caption: Figure 1.[2] The divergent reactivity pathways of Thiophene-2-carbaldehyde, highlighting the competition between carbonyl derivatization and ring substitution.

Nucleophilic Additions: The Workhorse Reactions

The Knoevenagel Condensation

This is the most critical reaction for generating conjugated thiophene derivatives used in organic electronics and medicinal chemistry. Thiophene aldehydes react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[3][4]

Mechanistic Insight: Unlike benzene analogs, the reaction with thiophene aldehydes can be slower due to the reduced electrophilicity of the carbonyl. However, the resulting vinyl thiophenes are highly stable. The mechanism follows a base-catalyzed pathway: deprotonation of the nucleophile, attack on the carbonyl, and E1cB elimination.

Experimental Protocol: Knoevenagel Condensation

Target: Synthesis of 2-((thiophen-2-yl)methylene)malononitrile.

Reagents:

-

Thiophene-2-carbaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq, Catalyst)

-

Ethanol (Solvent, 5-10 mL/mmol)

Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-carbaldehyde (10 mmol, 1.12 g) and malononitrile (11 mmol, 0.73 g) in Ethanol (50 mL).

-

Catalysis: Add Piperidine (1 mmol, ~100 µL) dropwise at room temperature.

-

Note: The reaction is often exothermic. A color change (yellow/orange) indicates iminium intermediate formation or product precipitation.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (20% EtOAc/Hexanes). The product usually precipitates out of the solution.

-

Workup (Self-Validating Step):

-

If precipitate forms: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

-

If no precipitate: Concentrate the solvent to 50% volume and cool to 0°C to induce crystallization.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde singlet (~9.9 ppm) and the appearance of the vinylic proton (~8.5 ppm).

-

Visualization: Knoevenagel Mechanism

Caption: Figure 2. Step-wise mechanism of the base-catalyzed Knoevenagel condensation on a thiophene substrate.

Ring Functionalization: The Directing Effect Dilemma

Functionalizing the ring while preserving the aldehyde is challenging due to the competing directing effects.

The Conflict: Alpha-Effect vs. Meta-Direction

-

Sulfur (S): Strongly activates the

-positions (C2 and C5). -

Formyl (-CHO): A strong electron-withdrawing group (EWG) at C2. In benzene, this would direct exclusively to the meta position.

-

In Thiophene:

-

"Meta" to C2 is C4.

-

"Para" (and alpha-activated) is C5.

-

Result: There is a fierce competition.

-

Halogenation (Br2): The

-directing power of Sulfur usually wins. Bromination typically occurs at C5 , despite the deactivating CHO group. -

Nitration (HNO3): The strong electrophile is more sensitive to the deactivation. The result is often a mixture of C4 (Meta, ~45%) and C5 (Alpha, ~50%) products.

-

-

Protection Strategy

To achieve regioselective functionalization at C3 or C4 without mixtures, the aldehyde is often protected (e.g., as an acetal) or directed metalation strategies (DoM) are employed.

Redox Protocols

Oxidation to Thiophene-2-carboxylic Acid

Standard oxidants like KMnO4 can be too harsh, causing ring degradation. The Pinnick Oxidation is the gold standard for high yield and purity.

Protocol:

-

Dissolve Thiophene-2-carbaldehyde (1 eq) in

-BuOH/H2O (3:1). -

Add 2-Methyl-2-butene (10 eq) as a scavenger for HOCl.

-

Add NaClO2 (sodium chlorite, 1.5 eq) and NaH2PO4 (1.2 eq) portion-wise at 0°C.

-

Stir at RT for 2–4 hours.

-

Validation: Acidify to pH 2 and extract. The disappearnce of the aldehyde peak in NMR and shift of the ipso-carbon signal confirms oxidation.

Reductive Amination

Thiophene aldehydes undergo reductive amination efficiently. Sodium Triacetoxyborohydride (STAB) is preferred over NaBH3CN due to lower toxicity and better selectivity.

Data Summary: Solvent Effects on Yield

| Solvent | Reducing Agent | Time (h) | Yield (%) | Notes |

| DCE | NaBH(OAc)3 | 2-4 | 92 | Standard, high solubility. |

| MeOH | NaBH4 | 1-2 | 75 | Requires stepwise imine formation first.[5] |

| THF | NaBH(OAc)3 | 6 | 85 | Slower reaction rate. |

References

-

Royal Society of Chemistry. (2002). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

-

Organic Syntheses. (1954). 2-Thiophenecarboxaldehyde (2-Thenaldehyde).[6] Org. Synth. Coll. Vol. 4, p.918. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Reductive Amination: Recent Literature and Protocols. Retrieved from [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. journalskuwait.org [journalskuwait.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Advanced Synthesis of Thiophene Carboxamides: A Technical Guide

Executive Summary

Thiophene carboxamides are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., VEGFR-2 inhibitors), anticoagulants, and agrochemicals. Their structural similarity to phenyl rings, coupled with the unique electronic properties of the sulfur atom (lone pair donation, aromaticity), allows for precise tuning of lipophilicity and metabolic stability.

This guide moves beyond basic textbook synthesis, providing researchers with three distinct, field-proven methodologies to access this scaffold:

-

De Novo Synthesis (Gewald Reaction): For constructing highly substituted 2-aminothiophene-3-carboxamides from acyclic precursors.

-

Direct Functionalization (Amide Coupling): The standard medicinal chemistry route for derivatizing commercially available thiophene carboxylic acids.

-

Catalytic Carbonylation (Aminocarbonylation): A modern, atom-economical approach converting thiophene halides directly to amides, bypassing the carboxylic acid intermediate.

Part 1: Strategic Retrosynthesis & Pathway Selection

Before selecting a protocol, the synthetic chemist must analyze the target substitution pattern. The choice of method is dictated by the availability of starting materials and the desired regiochemistry.

Figure 1: Strategic Overview of Thiophene Carboxamide Synthesis

Caption: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and target substitution pattern.

Part 2: Method 1 - The Gewald Reaction (De Novo Synthesis)

The Gewald reaction is the most robust method for synthesizing 2-aminothiophene-3-carboxamides . It is a multicomponent condensation that builds the thiophene ring from scratch, allowing for the introduction of diverse substituents at the 4- and 5-positions during ring formation.

Mechanism & Causality

The reaction proceeds via a Knoevenagel condensation between a ketone/aldehyde and an active methylene nitrile (e.g., cyanoacetamide), followed by thiolation of the intermediate and subsequent intramolecular cyclization.

-

Why Sulfur? Elemental sulfur (

) acts as the oxidant and sulfur source. -

Why Morpholine? Morpholine serves a dual role: it catalyzes the Knoevenagel condensation and acts as a basic buffer to facilitate the final cyclization step without polymerizing the starting ketone.

Figure 2: Gewald Reaction Mechanism

Caption: Step-wise mechanism of the Gewald reaction: Condensation, Thiolation, and Cyclization.

Validated Protocol (Microwave-Assisted)

Standard conditions often require 12-24 hours. This optimized microwave protocol reduces time to <1 hour.

Reagents:

-

Cyclohexanone (or substituted ketone) (10 mmol)

-

Cyanoacetamide (10 mmol)

-

Elemental Sulfur (10 mmol)

-

Morpholine (15 mmol)

-

Ethanol (10 mL)

Step-by-Step:

-

Mixing: In a 20 mL microwave vial, combine the ketone, cyanoacetamide, and elemental sulfur in ethanol.

-

Catalyst Addition: Add morpholine dropwise. Note: The reaction is exothermic; add slowly.

-

Irradiation: Seal the vial and irradiate at 120°C for 20 minutes (Power: 150-300W).

-

Work-up: Cool to room temperature. The product often precipitates directly.

-

Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, pour the mixture into crushed ice/water (50 mL) and stir for 30 minutes to induce precipitation. Recrystallize from ethanol/DMF.

Yield: Typically 80-95%.[1]

Part 3: Method 2 - Classical Amide Coupling

For projects starting with commercially available thiophene-2-carboxylic acid or thiophene-3-carboxylic acid , direct amide coupling is the standard. However, thiophenes are electron-rich, making the acid chloride route prone to degradation if not handled correctly.

Expert Insight: Reagent Selection

-

Thionyl Chloride (

): Effective but generates HCl. Can cause darkening (polymerization) of electron-rich thiophenes if heated excessively. -

HATU/DIPEA: The "Gold Standard" for medicinal chemistry. Milder, higher yields, and tolerates sensitive functional groups on the amine partner.

Validated Protocol (HATU Coupling)

Reagents:

-

Thiophene-2-carboxylic acid (1.0 equiv)

-

Amine (R-NH2) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

DMF (Dimethylformamide) (0.2 M concentration)

Step-by-Step:

-

Activation: Dissolve the thiophene carboxylic acid in dry DMF under

. Add DIPEA and stir for 5 minutes. -

Coupling: Add HATU and stir for 10 minutes to form the activated ester (O-At ester).

-

Addition: Add the amine. Stir at room temperature for 2-4 hours.

-

Monitoring: Monitor by LC-MS. Thiophenes have distinct UV signatures.

-

Work-up: Dilute with EtOAc, wash with saturated

(removes acid), water, and brine. Dry over

Part 4: Method 3 - Pd-Catalyzed Aminocarbonylation[2]

This is the most "modern" approach, ideal for late-stage functionalization or when the carboxylic acid is not available. It converts bromothiophenes or iodothiophenes directly into amides using Carbon Monoxide (CO) gas or a solid surrogate like Molybdenum Hexacarbonyl (

Mechanism

The cycle involves Oxidative Addition of the Pd(0) catalyst into the C-Br bond, followed by CO insertion to form an acyl-palladium species, which is then intercepted by the amine nucleophile.

Figure 3: Aminocarbonylation Catalytic Cycle

Caption: Palladium-catalyzed aminocarbonylation cycle converting bromothiophene to carboxamide via CO insertion.

Validated Protocol (CO Surrogate)

Safety Note: This protocol uses

Reagents:

-

3-Bromothiophene (1.0 equiv)

-

Amine (1.5 equiv)

-

(5 mol%)[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - (1.0 equiv)

-

DBU (3.0 equiv)

-

1,4-Dioxane (0.2 M)

Step-by-Step:

-

Setup: In a pressure vial, combine 3-bromothiophene, amine,

, Xantphos, and -

Solvent: Add DBU and 1,4-Dioxane.

-

Reaction: Seal immediately. Heat to 100°C for 16 hours .

-

Note:

releases CO upon heating. Ensure the vessel is rated for mild pressure (~5 bar).[2]

-

-

Work-up: Cool, filter through a celite pad (to remove Pd black), and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Yield: 70-90% for 2-iodothiophenes; 60-80% for 3-bromothiophenes.

Part 5: Comparative Data & References

Table 1: Method Comparison

| Feature | Method 1: Gewald Reaction | Method 2: Amide Coupling | Method 3: Aminocarbonylation |

| Starting Material | Ketone + Cyanoacetate | Thiophene Carboxylic Acid | Bromothiophene |

| Key Product | 2-Amino-3-carboxamide | 2- or 3-carboxamide | 2- or 3-carboxamide |

| Atom Economy | High (Multicomponent) | Moderate (Coupling reagents) | High (Catalytic) |

| Reaction Time | 20 min (Microwave) | 2-4 hours | 12-16 hours |

| Scalability | Excellent (Precipitation) | Good | Moderate (Pd cost) |

| Primary Limitation | Limited to 2-amino substitution | Requires acid precursor | Requires Pd catalyst/Ligand |

References

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Source: TÜBİTAK Academic Journals (2011) [Link]

-

Acyl Amidines by Pd-Catalyzed Aminocarbonylation. Source: Journal of Organic Chemistry (via PMC) [Link]

-

Aminocarbonylation of 2-Iodothiophene: High-Yielding Synthesis. Source: Beilstein Journal of Organic Chemistry (via ResearchGate) [Link]

-

A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Source: Heinrich Heine University Düsseldorf [Link]

Sources

- 1. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Bioactivation Minefield: A Strategic Framework for the Initial Toxicity Screening of Novel Thiophene Derivatives

Executive Summary

Thiophene rings are ubiquitous in medicinal chemistry as bioisosteres of benzene, offering improved solubility and pharmacokinetic profiles. However, they present a "Thiophene Paradox": while pharmacologically potent, they are prone to metabolic bioactivation by Cytochrome P450s (CYPs).[1] This process generates reactive electrophiles—primarily thiophene-S-oxides and epoxides—that covalently bind to cellular proteins, leading to hepatotoxicity or idiosyncratic drug reactions (IDRs).[2][3]

This guide abandons the generic "check-the-box" toxicity screen. Instead, it details a mechanism-based, tiered screening architecture specifically designed to detect and de-risk thiophene bioactivation early in the lead optimization phase.

Part 1: The Mechanistic Challenge

To screen effectively, one must understand the enemy. Thiophene toxicity is rarely direct; it is metabolic. The sulfur atom is a "soft spot" for oxidation.

The Bioactivation Pathway

When a thiophene derivative enters the catalytic pocket of CYP450 (specifically CYP2C9, CYP2C19, and CYP3A4), it undergoes S-oxidation .[4]

-

S-Oxidation: Formation of a thiophene-S-oxide.

-

Epoxidation: Alternative formation of thiophene-2,3-epoxide.

-

Fate: These intermediates are highly electrophilic Michael acceptors. They either:

-

Detoxify: Conjugate with Glutathione (GSH).

-

Toxicify: React with nucleophilic amino acid residues (Cysteine, Lysine) on proteins, causing immune responses (haptenization) or direct cellular necrosis.

-

Visualization: Thiophene Bioactivation Logic

Figure 1: The bifurcation of thiophene metabolism. The goal of screening is to maximize the green pathway (GSH trapping detection) to predict and prevent the black pathway (Toxicity).

Part 2: Tiered Screening Protocols

We utilize a "Fail Early, Fail Cheap" strategy. Do not move to expensive animal models until the compound passes the in vitro reactive metabolite screen.

Tier 1: The Reactive Metabolite Trap (GSH-Trapping)

Objective: Determine if the thiophene moiety is metabolically competent to form electrophiles. Why: Standard stability assays (t1/2) only tell you the drug disappears. They do not tell you what it becomes.

Protocol: Microsomal GSH Trapping

This assay uses Human Liver Microsomes (HLM) to generate metabolites and Glutathione (GSH) to "trap" them for detection.

-

Incubation System:

-

Test Compound: 10 µM (final concentration).

-

Enzyme Source: Pooled HLM (1.0 mg/mL protein). High protein is needed to drive turnover.

-

Trapping Agent: Reduced L-Glutathione (GSH) at 5 mM.

-

Cofactor: NADPH regenerating system (1 mM).

-

Control: HLM without NADPH (negative control).

-

Time: Incubate at 37°C for 60 minutes.

-

-

Termination:

-

Quench with ice-cold Acetonitrile (ACN) containing internal standard.

-

Centrifuge at 4,000g for 20 mins to precipitate proteins.

-

-

Analysis (LC-MS/MS):

-

Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

-

Scan Mode:

-

Full Scan (MS1): Look for [M + GSH + O - 2H]⁺ adducts.

-

Neutral Loss Scan (Critical): Scan for neutral loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da (entire GSH). This is the "fingerprint" of a GSH adduct.

-

-

Data Interpretation:

| Observation | Implication | Action |

|---|---|---|

| No GSH Adducts | Stable thiophene or clean metabolism. | Proceed to Tier 2. |

| Low Adducts (<1%) | Minor bioactivation. | Caution. Assess daily dose projections. |

| High Adducts (>5%) | Significant reactive metabolite formation. | STOP / Redesign. Block the metabolic soft spot (e.g., add Cl/F to the thiophene ring). |

Tier 2: Cellular Toxicity in Metabolically Competent Models

Objective: Assess if the reactive metabolites actually kill liver cells. The Pitfall: Do NOT use standard HepG2 cells for this tier. HepG2 cells have very low CYP450 expression. A toxic thiophene will appear "safe" in HepG2 because it isn't being activated.

Protocol: Primary Human Hepatocyte (PHH) ATP Assay

-

Cell Model: Cryopreserved Primary Human Hepatocytes (PHH) or HepaRG cells (differentiated). These retain CYP activity.

-

Plating: 96-well collagen-coated plates, 50,000 cells/well. Allow 4-6 hours for attachment.

-

Dosing:

-

Dose range: 0.1 µM to 100 µM (7-point curve).

-

Duration: 24 hours and 48 hours (reactive metabolites often show delayed toxicity).

-

-

Readout:

-

ATP Content: CellTiter-Glo® (Promega). ATP is the most sensitive marker for mitochondrial toxicity, a common mechanism for thiophenes.

-

MEC Calculation: Determine the Minimum Effective Concentration (MEC) where ATP drops by >20% compared to vehicle control.

-

Tier 3: Mechanistic Profiling (High Content Screening)

Objective: If a compound shows moderate signals in Tier 1/2, determine the mechanism to see if it can be rescued. Thiophenes often cause mitochondrial membrane potential (MMP) depolarization.

Protocol: HCS Multiplex

-

Dyes:

-

TMRM: Measures Mitochondrial Membrane Potential (MMP).

-

CellROX Green: Measures oxidative stress (ROS).

-

Hoechst 33342: Nuclear stain (cell count).

-

-

Workflow:

-

Analysis:

-

Drop in TMRM intensity = Mitochondrial uncoupling.

-

Increase in CellROX = Oxidative stress (likely futile cycling of the thiophene-S-oxide).

-

Part 3: Decision Matrix & Workflow Visualization

How do you combine these datasets? Use the logic flow below to categorize your compounds.

Figure 2: The decision tree for thiophene de-risking. Note that "High GSH Adducts" is an immediate stop criterion due to the high risk of IDRs.

Summary Table: Risk Classification

| Parameter | Low Risk (GO) | Medium Risk (CAUTION) | High Risk (STOP) |

| GSH Adducts (LC-MS) | Not detected | Trace (<1% turnover) | Major metabolite (>5%) |

| PHH Cytotoxicity (IC50) | > 100 µM | 10 - 100 µM | < 10 µM |

| Mitochondrial Health | No effect | Mild Depolarization | Severe Uncoupling |

| Covalent Binding (Optional) | < 50 pmol/mg protein | 50 - 500 pmol/mg | > 500 pmol/mg |

References

-

Dansette, P. M., et al. (2005). Thiophene-S-oxides: Key Intermediates in the Bioactivation of Thiophene Derivatives. Chemical Research in Toxicology.[4]

- Core grounding for the S-oxid

-

Evans, D. C., et al. (2004). Drug-Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology.[4]

- Establishes the industry standard for GSH trapping protocols.

-

Graham, E. E., et al. (2008). Identification of the Thiophene Ring of Methapyrilene as a Novel Bioactivation-Dependent Hepatic Toxicophore.[1] Journal of Pharmacology and Experimental Therapeutics.

- Case study validating the link between thiophene bioactivation and hep

-

Grillo, M. P., et al. (2012). In Vitro Approaches to Assess the Potential for Drug-Induced Liver Injury.[6] Expert Opinion on Drug Metabolism & Toxicology.[7]

- Source for the Tier 2/3 comparison of HepG2 vs.

-

Sison-Young, R. L., et al. (2017).[8] A Multicenter Assessment of Single-Cell Models Aligned to Standard Measures of Cell Health for Prediction of Acute Hepatotoxicity. Archives of Toxicology.

- Validates the use of ATP and HCS endpoints for toxicity screening.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary Human Hepatocytes, But not HepG2 or Balb/c 3T3 Cells, Efficiently Metabolize Salinomycin and Are Resistant to Its Cytotoxicity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Procedure for creating VEGFR-2 inhibitors from thiophene carboxamides

Executive Summary

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) is the primary transducer of angiogenic signaling in oncology. While first-generation inhibitors like Sorafenib utilize a phenyl-urea scaffold, the thiophene-3-carboxamide moiety offers a superior bioisosteric alternative. This scaffold enhances lipophilicity and metabolic stability while maintaining critical hydrogen-bonding interactions within the ATP-binding pocket (Glu885, Cys919, Asp1046).

This guide details the end-to-end workflow for synthesizing and validating 2-aminothiophene-3-carboxamide derivatives, specifically focusing on the Gewald reaction for scaffold construction and HTRF® (Homogeneous Time-Resolved Fluorescence) for kinase inhibition profiling.

Phase I: Rational Drug Design & Workflow

Before wet-lab synthesis, target affinity must be modeled. The thiophene ring acts as a

Computational Workflow (Graphviz)

Figure 1: Iterative drug design workflow. Note the feedback loop from Assay to Scaffold design for SAR optimization.

Phase II: Chemical Synthesis Protocol

The core of this protocol is the Gewald Reaction , a multicomponent condensation that constructs the thiophene ring in a single step.

Mechanism of Action

-

Knoevenagel Condensation: Base-catalyzed reaction between the ketone and active nitrile.[1]

-

Sulfurization: Elemental sulfur attacks the

-unsaturated nitrile. -

Cyclization: Intramolecular ring closure to form the 2-aminothiophene.

Synthetic Pathway Diagram

Figure 2: The Gewald multi-component reaction pathway.

Step-by-Step Protocol

Reagents:

-

Ketone (e.g., Cyclohexanone or substituted acetophenone): 10 mmol

-

2-Cyanoacetamide: 10 mmol

-

Elemental Sulfur (

): 10 mmol -

Morpholine: 10 mmol (Base/Catalyst)

-

Ethanol (EtOH): 20 mL

Procedure:

-

Activation: In a 50 mL round-bottom flask, dissolve the ketone and 2-cyanoacetamide in EtOH. Add morpholine dropwise.

-

Critical Insight: Morpholine is preferred over diethylamine because its lower volatility allows it to sustain the basic environment required for the sulfur activation step at reflux temperatures [1][2].

-

-

Sulfur Addition: Stir the mixture at room temperature for 15 minutes until a precipitate (Knoevenagel intermediate) begins to form. Add elemental sulfur in one portion.

-

Reflux/Microwave:

-

Method A (Thermal): Reflux at 80°C for 3–6 hours.

-

Method B (Microwave - Recommended): Irradiate at 120°C, 300W for 15 minutes. Microwave synthesis significantly reduces side reactions and improves yield by 15-20% [2].

-

-

Isolation: Cool the reaction mixture to

. The product usually precipitates as a solid. Filter and wash with cold EtOH. -

Purification: Recrystallize from EtOH/DMF (2:1).

Functionalization (Urea Linker Formation): To mimic the binding mode of Sorafenib:

-

Dissolve the 2-aminothiophene scaffold (1 eq) in dry THF.

-

Add phenyl isocyanate (1.1 eq) dropwise at

. -

Stir at RT for 4 hours. The urea product precipitates; filter and wash with diethyl ether.

Phase III: Biological Validation

A. Enzymatic Assay: VEGFR-2 Kinase Inhibition (HTRF)

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to eliminate wash steps and reduce false positives from autofluorescent compounds.

Assay Principle: Detection of phosphorylated substrate (poly-Glu-Tyr) using a Eu-cryptate labeled anti-phosphotyrosine antibody (Donor) and a Streptavidin-XL665 (Acceptor).

Protocol:

-

Enzyme Prep: Dilute recombinant human VEGFR-2 (cytoplasmic domain) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 2 mM DTT). -

Inhibitor Incubation: Add 4

L of synthesized inhibitor (serial dilution in DMSO) to a 384-well low-volume white plate. -

Reaction Start: Add 2

L of VEGFR-2 enzyme + 4 -

Incubation: Incubate for 60 mins at RT.

-

Detection: Add 10

L of HTRF detection reagents (Eu-Ab + XL665). -

Read: Measure FRET signal (665 nm/620 nm ratio) on a compatible reader (e.g., EnVision).

B. Cellular Assay: HUVEC Proliferation

-

Seeding: Plate HUVEC cells (5,000 cells/well) in 96-well plates coated with gelatin.

-

Starvation: Incubate in low-serum media (0.5% FBS) for 24h to synchronize cell cycle.

-

Treatment: Add inhibitors followed by stimulation with VEGF-A (50 ng/mL).

-

Readout: After 72h, assess viability using MTT or Resazurin reduction.

Data Analysis & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on thiophene-carboxamide literature [3][4].

| Compound ID | R1 (Thiophene C4) | R2 (Amide/Urea) | VEGFR-2 IC50 (nM) | HUVEC GI50 ( | SAR Insight |

| Ref (Sorafenib) | - | Phenyl-Urea | 90 | 3.5 | Standard Control |

| TP-01 | Methyl | Phenyl-amide | >10,000 | >50 | Amide lacks H-bond donor depth |

| TP-02 | Methyl | Phenyl-urea | 450 | 12.1 | Urea linker restores H-bond network |

| TP-03 | Cyclohexyl | 4-Cl-Phenyl-urea | 45 | 1.8 | Lipophilic C4 fills hydrophobic pocket |

| TP-04 | Cyclohexyl | 4-F-Phenyl-urea | 60 | 2.2 | Fluorine improves metabolic stability |

Interpretation:

-

The Linker: A urea linker (TP-02) is superior to a simple amide (TP-01) due to the "DFG-out" binding conformation requirement of Type II inhibitors.

-

The Hydrophobic Tail: Bulky cycloalkyl or aryl groups at the thiophene C4 position (TP-03) enhance Van der Waals interactions with the hydrophobic back-pocket of the kinase.

References

-

BenchChem. (2025).[1] Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.Link

-

Organic Chemistry Portal. (2023). Gewald Reaction: Mechanism and Protocols.Link

-

Abdelhameid, M. K., et al. (2018).[2] Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Bioorganic Chemistry.[3][4] Link

-

BPS Bioscience. (2024). VEGFR2 (KDR) Kinase Assay Kit Protocol.Link

-

Revvity. (2024). HTRF Phospho-VEGFR2 (Tyr1175) Assay.[5]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HTRF Human Phospho-VEGF receptor 2 (VEGFR2) (Tyr1175) Detection Kit, 500 Assay Points | Revvity [revvity.com]

Troubleshooting & Optimization

Purification of crude 5-Formylthiophene-3-carboxamide by column chromatography

Introduction: The Challenge of the "Sticky" Scaffold

Purifying 5-Formylthiophene-3-carboxamide presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule containing three distinct interaction points:

-

The Thiophene Core: Aromatic, lipophilic (pi-pi interactions).

-

The Carboxamide (-CONH₂): Highly polar, Hydrogen Bond Donor (HBD) and Acceptor (HBA). This group causes "streaking" on silica due to strong interaction with silanols.

-

The Formyl Group (-CHO): Reactive electrophile, prone to oxidation (to carboxylic acid) or acetal formation on acidic silica.

This guide moves beyond standard protocols to address the specific stability and solubility issues inherent to this scaffold.

Module 1: Pre-Purification Assessment

Before packing your column, you must validate your crude material's behavior. Skip this, and you risk irreversible adsorption.

Diagnostic Workflow: The "2D-Stability" Check

Why: Silica gel is slightly acidic (pH 6.5–7.0). Thiophene aldehydes are sensitive to acid-catalyzed oxidation or degradation. Protocol:

-

Spot your crude on a TLC plate.

-

Run the plate in 10% MeOH/DCM.

-

Do not visualize yet. Rotate the plate 90° and run it again in the same solvent.

-

Result: If the spot appears off the diagonal line, your compound is decomposing on the silica.

-

Correction: You must neutralize your stationary phase (See Module 2).

-

Solubility & Loading Strategy

The Trap: Amides often have poor solubility in non-polar solvents (Hexane/Heptane). Loading a DCM solution onto a Hexane-equilibrated column causes the amide to precipitate at the head of the column, leading to severe streaking and poor resolution. The Fix:Dry Loading is mandatory.

-

Dissolve crude in MeOH/DCM.

-

Add Celite 545 (1:2 ratio w/w).

-

Evaporate to a free-flowing powder.

Module 2: The Purification Protocol (Standard Operating Procedure)

This protocol is optimized to suppress silanol interactions (streaking) and prevent aldehyde oxidation.

Stationary Phase Preparation

-

Material: Silica Gel 60 (230–400 mesh).[1]

-

Neutralization (Critical): Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) .

Mobile Phase Systems

Choose based on your TLC separation (ΔRf > 0.15).

| System | Composition | Best For | Notes |

| System A (Preferred) | DCM : Methanol (0% → 10%) | High polarity impurities | Excellent solubility. MeOH suppresses amide tailing. |

| System B (Alternative) | EtOAc : Hexane (20% → 100%) | Non-polar impurities | May require 1% TEA to prevent streaking. Watch for precipitation. |

| System C (Advanced) | DCM : Acetone (0% → 20%) | Closely eluting isomers | Acetone offers different selectivity than MeOH for thiophenes. |

Visualization

-

UV (254 nm): Thiophene ring is UV active.

-

DNP Stain (2,4-Dinitrophenylhydrazine): Specific for Aldehydes.

-

Positive Result: Yellow/Orange spot.

-

Validation: If the spot does not turn orange, you have lost the aldehyde (likely oxidized to acid).

-

Module 3: Troubleshooting & FAQs

Q1: My compound is streaking/tailing badly, spanning 10+ fractions. Why?

Diagnosis: Uncapped Silanol Interactions. The Science: The amide protons (-CONH₂) are hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica surface. This is not a "separation"; it is a drag effect. The Fix:

-

Add Base: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase. This competitively binds to silanols.

-

Switch Solvent: Change from EtOAc to MeOH/DCM. Methanol is a protic solvent and will "wash" the amide off the silica more effectively than aprotic EtOAc [2].

Q2: I see two spots on TLC, but they co-elute on the column.

Diagnosis: Column Overloading or Channeling. The Fix:

-

Check Load: Ensure loading is <1% of silica weight for difficult separations.

-

Change Selectivity: If using MeOH/DCM, switch to DCM/Acetone . Acetone interacts differently with the dipole of the formyl group, often resolving isomers that co-elute in alcohols.

Q3: My yield is low, and I see a new baseline spot that wasn't there before.

Diagnosis: On-Column Oxidation. The Science: The 5-formyl group is oxidizing to the 5-carboxylic acid, which sticks to the baseline (does not move in standard solvents). The Fix:

-

Speed: Flash chromatography should be fast (10-15 mins max).

-

Inert Gas: Use Nitrogen pressure, not compressed air (which contains O₂).

-

Solvent Degassing: Sparge your solvents with Argon/Nitrogen before running the column.

Q4: Can I use Reverse Phase (C18) instead?

Diagnosis: Yes, and it is often superior for polar amides. The Protocol:

-

Column: C18 Flash Cartridge.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Benefit: The amide elutes cleanly in the aqueous phase; the thiophene core provides retention. No streaking issues [3].

Module 4: Process Visualization

Workflow: Logic-Driven Purification Path

Caption: Decision tree for selecting loading method and stationary phase treatment based on solubility and stability data.

Troubleshooting Logic: The "Streaking" Matrix

Caption: Root cause analysis for peak tailing/streaking during amide purification.

References

-

BenchChem Technical Support. (2025).[5][6][7][8] Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from 7

-

University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.[9][10] Retrieved from 11

-

Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from 12

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Method for producing thiophene-3-carboxaldehyde (2001) | Harada Katsumasa | 2 Citations [scispace.com]

- 3. reddit.com [reddit.com]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]

- 10. espublisher.com [espublisher.com]

- 11. Purification [chem.rochester.edu]

- 12. teledynelabs.com [teledynelabs.com]

Technical Support Center: Method Refinement for Amide Coupling with 5-Formylthiophene-2-carboxylic Acid

Welcome to the technical support center for amide coupling reactions involving 5-formylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific and often challenging transformation. The presence of an aldehyde functional group and the electronic nature of the thiophene ring necessitate careful consideration of reagents and reaction conditions to achieve high yields and purity.

This resource is structured to anticipate and solve common issues, moving from general questions to in-depth troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 5-formylthiophene-2-carboxylic acid in an amide coupling reaction?

There are two main challenges inherent to this substrate:

-

Electronic Effects: The thiophene ring is functionalized with two electron-withdrawing groups (formyl and carboxylic acid). This reduces the nucleophilicity of the carboxylate upon deprotonation, potentially slowing down the activation step compared to electron-rich or simple alkyl carboxylic acids.

-

Aldehyde Reactivity: The formyl (aldehyde) group is susceptible to nucleophilic attack by the amine coupling partner, leading to the formation of an imine (Schiff base) byproduct.[1] This side reaction consumes both the amine and the starting material, reducing the overall yield of the desired amide and complicating purification.

Q2: Which coupling reagent class is the best starting point for this substrate?

For challenging substrates like this, uronium/aminium salt-based reagents are highly recommended as a starting point.[2][3]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent first choice. It is known for its high reactivity, fast reaction times, and low rates of epimerization, making it particularly suitable for difficult couplings.[4][5][6] The mechanism proceeds through a highly reactive OAt-active ester, which efficiently acylates the amine.[4]

-

HBTU/TBTU are also effective and popular choices, though HATU is generally considered more efficient due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[7]

While carbodiimides like EDC are common, they may be less effective for this electron-deficient system and more prone to side reactions if the activation is sluggish.[3][8] If using EDC, the addition of an activating agent like HOBt or, preferably, HOAt is essential to increase efficiency and minimize side reactions.[4][9]

Q3: What is the optimal order of addition for the reagents?

The order of addition is crucial to minimize side reactions, especially the formation of guanidinium byproducts when using uronium reagents. The recommended procedure is to pre-activate the carboxylic acid before adding the amine.

-

Dissolve the 5-formylthiophene-2-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF, DCM).

-

Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir for a few minutes (5-15 min) to allow for the formation of the active ester.

-

Add the amine.

This sequence ensures the highly reactive active ester is readily available to react with the amine, maximizing the rate of the desired reaction over potential side reactions.

Q4: How can I monitor the reaction's progress effectively?

A multi-pronged approach is best:

-

Thin-Layer Chromatography (TLC): This is the fastest method for qualitative monitoring.[10] It allows you to visualize the consumption of the starting materials (acid and amine) and the formation of the product. It is crucial to co-spot the reaction mixture with your starting materials for accurate comparison.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique. It confirms the consumption of reactants and, more importantly, verifies the mass of the desired product, distinguishing it from any potential side products.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of key starting material peaks and the appearance of characteristic product peaks, such as the newly formed amide N-H proton.[11][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem: Low or No Product Yield

If your reaction has resulted in a low yield or no desired product, consult the following decision tree.

Caption: Troubleshooting flowchart for low product yield.

Problem: Multiple Spots on TLC / Peaks in LC-MS (Unwanted Side Products)

The most probable side reaction is the formation of an imine between the aldehyde of the thiophene ring and your amine.

Caption: Competing pathways: desired amide vs. imine side product.

Solutions to Minimize Imine Formation:

-

Use a More Reactive Coupling Reagent: A faster amide coupling reaction will outcompete the slower imine formation. Switching from an EDC-based system to HATU can significantly improve the chemoselectivity.[4]

-

Pre-activation: As mentioned in the FAQs, activating the carboxylic acid before adding the amine is critical. This ensures the amine's first reactive encounter is with the highly electrophilic activated ester, not the aldehyde.

-

Protect the Aldehyde: If other methods fail, a temporary protection of the aldehyde group is a robust strategy. The aldehyde can be converted to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to the coupling conditions and can be removed afterward with aqueous acid.

Data & Reagent Comparison

The choice of coupling reagent is the most critical parameter.[2] The following table provides a comparison of common choices for this specific application.

| Reagent System | Class | Equivalents (Acid:Reagent:Base) | Typical Solvent | Pros | Cons for this Substrate |

| HATU / DIPEA | Uronium Salt | 1 : 1.1 : 2-3 | DMF, CH₃CN | High reactivity, fast, low epimerization.[4][5] Excellent for difficult couplings. | Higher cost. Byproducts are water-soluble. |

| EDC / HOAt / DIPEA | Carbodiimide | 1 : 1.2 : 1.2 : 2 | DCM, DMF | Cost-effective, water-soluble byproducts.[4] | Can be sluggish, potentially leading to more imine formation. HOAt is a safer, more effective additive than HOBt. |

| PyBOP / DIPEA | Phosphonium Salt | 1 : 1.1 : 2-3 | DMF, DCM | High efficiency, low racemization.[2][5] | Byproduct (HMPA) from older BOP reagent is carcinogenic; PyBOP is safer. |

| SOCl₂ then Amine/Base | Acyl Chloride | 1 : 1.2-2.0 : - | Toluene, DCM | Very reactive intermediate. | Harsh conditions (reflux may be needed) can degrade sensitive substrates.[13] HCl byproduct must be neutralized. Not ideal for complex molecules. |

Detailed Experimental Protocols

Protocol 1: Recommended Method using HATU

This protocol is optimized for high efficiency and minimization of side products.

Materials:

-

5-Formylthiophene-2-carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-formylthiophene-2-carboxylic acid.

-

Dissolve the acid in anhydrous DMF (approx. 0.1-0.5 M concentration).

-

Add HATU to the solution, followed by DIPEA.

-

Stir the mixture at room temperature for 15 minutes to pre-activate the acid. A color change to yellow may be observed.[6]

-

In a separate vial, dissolve the amine in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated acid mixture.

-

Stir the reaction at room temperature. Monitor progress every 30-60 minutes using TLC or LC-MS.[10]

-

Upon completion, quench the reaction by adding water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent like Ethyl Acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Alternative Method using EDC/HOAt

This is a more cost-effective, though potentially less efficient, alternative.

Materials:

-

5-Formylthiophene-2-carboxylic acid (1.0 eq)

-

Amine (1.2 eq)

-

EDC·HCl (1.2 eq)

-

HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 5-formylthiophene-2-carboxylic acid, EDC·HCl, and HOAt.

-

Add anhydrous DCM and cool the flask in an ice bath (0 °C).

-

Add DIPEA to the mixture, followed by the amine. Note: For carbodiimide couplings, adding all components at once is common, but pre-activation can still be beneficial for difficult substrates.

-

Allow the reaction to warm to room temperature and stir. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Mechanism Visualization

The following diagram illustrates the activation and coupling mechanism using HATU, the recommended reagent.

Caption: Activation of the carboxylic acid with HATU and subsequent aminolysis.

References

- ResearchGate. (2025, August 6). Emerging Methods in Amide- and Peptide-Bond Formation.

- MDPI. (2023, February 7).

- BenchChem. (n.d.). Technical Support Center: Monitoring APN-C3-NH-Boc Coupling Reactions. BenchChem.

- BenchChem. (n.d.).

- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.

- ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6....

- ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

- Chemistry Steps. (2024, December 7). Aldehydes to Amides. Chemistry Steps.

- MDPI. (2023, November 8). Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. MDPI.

- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.

- PMC. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC.

- (2021, November 19).

- PMC - NIH. (2022, January 14).

- (n.d.). Optimizing Peptide Coupling: Key Techniques.

- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Chemical Science (RSC Publishing). (2022, August 3). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. DOI:10.1039/D2SC03047K.

- Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines.

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- PubMed. (2003, September 22). Chemoselective Reactions With Amide-Aldehyde Mixtures.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- BOC Sciences. (2024, March 29).

- Organic Chemistry Portal. (n.d.).

- The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.

- (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

- (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.

- Reddit. (2021, October 20).

- Current Chemistry Letters. (2022, August 29).

- eScholarship.org. (2023, March 29). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

- PMC. (n.d.).

- ResearchGate. (2025, August 7). A New, Simple Procedure for the Synthesis of Formyl Amides.

- Scholars Research Library. (n.d.).

- PMC. (n.d.).

- BenchChem. (n.d.).

- Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jpt.com [jpt.com]

- 3. hepatochem.com [hepatochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 肽偶联剂选择指南 [sigmaaldrich.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 13. researchgate.net [researchgate.net]

Troubleshooting inconsistent results in biological screening of thiophene compounds

Ticket ID: THIO-SCN-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Resolving inconsistent potency, toxicity, and stability data in biological screening of thiophene-based compounds.

Executive Summary

Thiophene scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for phenyl rings to improve potency and metabolic stability. However, they frequently generate inconsistent biological data due to four specific failure modes:

-

Metabolic Activation: S-oxidation leading to reactive thiophene-S-oxides.

-

Colloidal Aggregation: False-positive inhibition via enzyme sequestration.

-

Phototoxicity: Light-induced singlet oxygen generation.

-

Solubility Artifacts: "Oiling out" in aqueous buffers.

This guide provides the diagnostic logic and validation protocols to isolate and resolve these issues.

Diagnostic Workflow

The following logic flow represents the standard operating procedure (SOP) for diagnosing the root cause of inconsistent thiophene data.

Figure 1: Step-by-step diagnostic decision tree for isolating the source of variance in thiophene screening.

Module 1: Metabolic Activation (The "Hidden" Reactivity)

The Issue

Thiophenes are structurally alert for metabolic activation.[1] Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur, generating thiophene-S-oxides or epoxides .[1] These are highly electrophilic Michael acceptors that covalently bind to nucleophilic residues (Cys, Lys, His) on proteins.

Symptoms:

-

Time-Dependent Inhibition (TDI) of CYP enzymes.

-

Cellular toxicity that disappears when P450 inhibitors (e.g., 1-aminobenzotriazole) are added.

-

Steep drop in compound recovery during microsomal stability assays.

Mechanism of Action

Figure 2: The bioactivation pathway of thiophenes leading to covalent protein binding.

Validation Protocol: GSH Trapping Assay

To confirm if your inconsistencies are due to reactive metabolites, use Glutathione (GSH) as a surrogate nucleophile.

-

Incubation: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

-

Trapping Agent: Add excess GSH (5 mM) or a "soft" trap like N-acetylcysteine.

-

Control: Run a parallel sample without NADPH (negative control).

-

Analysis: Quench with acetonitrile after 60 mins and analyze via LC-MS/MS.

-

Interpretation: Look for a mass shift of +307 Da (GSH adduct). If observed, your compound is forming a reactive electrophile.

Module 2: Colloidal Aggregation (The "Phantom" Potency)

The Issue

Hydrophobic thiophenes often form colloidal aggregates in aqueous buffers (1–100 µM range). These aggregates sequester enzymes non-specifically, leading to false-positive inhibition. This is a hallmark of PAINS (Pan-Assay Interference Compounds).

Symptoms:

-

Steep Hill slope (> 2.[2]0) in dose-response curves.

-

Potency decreases significantly when enzyme concentration is increased.

-

Activity is sensitive to detergent concentration.

Validation Protocol: Detergent Sensitivity Test

Disrupt aggregates using a non-ionic detergent.

| Condition | Buffer Composition | Expected Result (True Binder) | Expected Result (Aggregator) |

| Standard | PBS + 1% DMSO | IC₅₀ = X nM | IC₅₀ = X nM |

| Detergent | PBS + 1% DMSO + 0.01% Triton X-100 | IC₅₀ ≈ X nM | IC₅₀ increases > 3-fold (Loss of potency) |

| High Enzyme | Enzyme conc. increased 10-fold | IC₅₀ ≈ X nM | IC₅₀ increases (Saturation of aggregate) |

Action: If the IC₅₀ shifts significantly with detergent, the compound is likely acting as an artifactual aggregator.

Module 3: Phototoxicity (The Light Factor)

The Issue

Many thiophenes (especially alpha-terthienyl derivatives) are photosensitizers.[3] Upon exposure to UV or ambient visible light, they generate singlet oxygen (

Symptoms:

-

Inconsistent cytotoxicity between labs with different lighting conditions.

-

"Clean" results in automated, enclosed HTS systems but toxicity in open-bench manual assays.

Validation Protocol: Dark vs. Light Cytotoxicity

-

Plate Setup: Prepare two identical 96-well plates with cells and compound dose-response.

-

Exposure:

-

Plate A (Dark): Wrap immediately in aluminum foil.

-

Plate B (Light): Expose to ambient laboratory light (or controlled UV source) for 30–60 minutes.

-

-

Incubation: Return both plates to the incubator (dark) for 24–48 hours.

-

Readout: Measure cell viability (e.g., CellTiter-Glo).

-

Calculation: Calculate the Photo-Irritancy Factor (PIF).

-

PIF > 5: Probable phototoxic artifact.

-

FAQ: Rapid Troubleshooting

Q: My thiophene compound precipitates immediately upon addition to the assay buffer.

A: This is "oiling out." Thiophenes are lipophilic.[4] Ensure your DMSO stock is fully dissolved (sonicate if necessary). Do not exceed 1% DMSO final concentration. If precipitation persists, try an intermediate dilution step: DMSO stock

Q: I see time-dependent inhibition (TDI) of my target enzyme. A: This suggests covalent binding. Check if the thiophene ring has open positions (C2/C5) susceptible to oxidation. Blocking these positions with metabolic "hard spots" (e.g., fluorine, methyl, or chlorine) can prevent S-oxide formation and resolve TDI.

Q: Can I use thiophenes in FRET assays? A: Proceed with caution. Thiophenes can quench fluorescence or fluoresce themselves (autofluorescence), interfering with FRET signals. Always run a "compound only" control (no enzyme/substrate) to measure background fluorescence at the assay's excitation/emission wavelengths.

References

-

Bioactivation of Thiophenes: Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9. Chemical Research in Toxicology. Link

-

PAINS and Aggregation: Baell, J. B., & Holloway, G. A. (2010).[5] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

-

Aggregation Artifacts: Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Link

-

Thiophene Phototoxicity: Marles, R. J., et al. (1995). Thiophene-containing compounds as photosensitizers.[6] Toxicology. Link

-

S-Oxidation Mechanism: Treiber, A., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Characterization of Thiophene S-Oxide. Journal of the American Chemical Society. Link

Sources

- 1. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of cutaneous phototoxicity induced by topical alpha-terthienyl and ultraviolet A radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Photocytotoxicity of Thiophene- and Bithiophene-Dipicolinato Luminescent Lanthanide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Guide: Mechanism of Action Verification for Novel Thiophene Carboxamide Derivatives

Target Application: IKK

Executive Summary

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry, most notably recognized for their potency as ATP-competitive inhibitors of I

This guide outlines a rigorous, self-validating workflow to confirm the MoA of novel thiophene carboxamide derivatives. It moves beyond basic IC

Part 1: The Target Landscape & Competitive Analysis

Why Thiophene Carboxamides?

Unlike broad-spectrum staurosporine analogs, thiophene carboxamides (e.g., TPCA-1) exhibit high selectivity for IKK

Comparative Performance Matrix

The following table benchmarks a hypothetical "Novel Candidate (TC-Novel)" against the clinical standard (TPCA-1) and an allosteric alternative (BMS-345541).

| Feature | TPCA-1 (Standard) | BMS-345541 (Allosteric) | TC-Novel (Target Profile) | Relevance |